Benzamide, 4-(acetylamino)-N-2-pyridinyl-
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Overview
Description
Benzamide, 4-(acetylamino)-N-2-pyridinyl- is a compound of significant interest in the field of medicinal chemistry. This compound has been studied for its ability to modulate gene expression by altering the acetylation status of histones, which can lead to the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-(acetylamino)-N-2-pyridinyl- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(acetylamino)-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, 4-(acetylamino)-N-2-pyridinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in modulating gene expression through histone acetylation.
Mechanism of Action
The primary mechanism of action of benzamide, 4-(acetylamino)-N-2-pyridinyl- involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound causes hyperacetylation of histones, leading to changes in gene expression that can suppress tumor growth . The molecular targets include HDAC1 and HDAC2, which are key enzymes involved in the regulation of chromatin structure and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-acetyldinaline: Another HDAC inhibitor with similar antitumor properties.
Substituted benzamides: Compounds such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been studied for their antioxidant and antibacterial activities.
Uniqueness
Benzamide, 4-(acetylamino)-N-2-pyridinyl- is unique due to its specific structure that allows for effective inhibition of HDACs, making it a potent candidate for cancer therapy . Its ability to modulate histone acetylation distinguishes it from other benzamide derivatives .
Properties
CAS No. |
36844-89-0 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-acetamido-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)16-12-7-5-11(6-8-12)14(19)17-13-4-2-3-9-15-13/h2-9H,1H3,(H,16,18)(H,15,17,19) |
InChI Key |
GDKVDCDNGVWBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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